molecular formula C16H32N4O4S2 B4237242 1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane

1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane

Cat. No.: B4237242
M. Wt: 408.6 g/mol
InChI Key: AGQAYPDIBOTPAG-UHFFFAOYSA-N
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Description

1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane is a chemical compound with the molecular formula C16H32N4O4S2 and a molecular weight of 408.5797 g/mol . This compound is characterized by the presence of azepane and piperazine rings, both of which are sulfonylated. It is used in various scientific research applications due to its unique chemical properties.

Future Directions

The future directions in the field of these compounds involve the development of diverse compounds with lead-like molecular properties. This is a major challenge for synthetic chemists .

Preparation Methods

The synthesis of 1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane involves multiple steps, typically starting with the preparation of the azepane and piperazine intermediates. These intermediates are then sulfonylated using sulfonyl chloride reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of azepane and piperazine rings, both of which are sulfonylated, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O4S2/c21-25(22,17-9-5-1-2-6-10-17)19-13-15-20(16-14-19)26(23,24)18-11-7-3-4-8-12-18/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQAYPDIBOTPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
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1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
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1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
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1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
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1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
Reactant of Route 6
1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane

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